molecular formula C9H15NO4 B14218179 3,3-Dimethylpiperidine-2,6-dicarboxylic acid CAS No. 774479-36-6

3,3-Dimethylpiperidine-2,6-dicarboxylic acid

Cat. No.: B14218179
CAS No.: 774479-36-6
M. Wt: 201.22 g/mol
InChI Key: ZMGOJFHCWFDVNB-UHFFFAOYSA-N
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Description

3,3-Dimethylpiperidine-2,6-dicarboxylic acid: is a heterocyclic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 6 positions of the piperidine ring, along with two methyl groups at the 3 position. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethylglutaric acid with ammonia or primary amines can lead to the formation of the desired piperidine derivative. Another method involves the use of Diels-Alder reactions followed by subsequent functional group transformations to introduce the carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and hydrolysis. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The piperidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and as catalysts in enzymatic reactions .

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to develop new drugs based on its structure .

Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metals makes it valuable in material science .

Mechanism of Action

The mechanism of action of 3,3-Dimethylpiperidine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can influence various biochemical pathways, including enzymatic reactions and signal transduction processes. The exact molecular targets and pathways depend on the specific application and the nature of the complex formed .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylpiperidine-2,6-dicarboxylic acid is unique due to the presence of two methyl groups at the 3 position, which influence its chemical reactivity and physical properties. This structural feature allows for specific interactions in both synthetic and biological applications, making it a valuable compound for research and industrial use .

Properties

CAS No.

774479-36-6

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

3,3-dimethylpiperidine-2,6-dicarboxylic acid

InChI

InChI=1S/C9H15NO4/c1-9(2)4-3-5(7(11)12)10-6(9)8(13)14/h5-6,10H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

ZMGOJFHCWFDVNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(NC1C(=O)O)C(=O)O)C

Origin of Product

United States

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